![molecular formula C14H14ClN3O4S B2559228 methyl N-[3-(6-chloro-5-methylpyridine-3-sulfonamido)phenyl]carbamate CAS No. 1795507-02-6](/img/structure/B2559228.png)
methyl N-[3-(6-chloro-5-methylpyridine-3-sulfonamido)phenyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-[3-(6-chloro-5-methylpyridine-3-sulfonamido)phenyl]carbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a sulfonamide-based compound that has been synthesized through a specific method, and its mechanism of action and physiological effects have been studied in detail.
Wirkmechanismus
The mechanism of action of methyl N-[3-(6-chloro-5-methylpyridine-3-sulfonamido)phenyl]carbamate involves the inhibition of specific enzymes and proteins in the body. It has been found to inhibit the activity of carbonic anhydrase enzymes, which play a role in the regulation of acid-base balance in the body. It has also been found to inhibit the activity of matrix metalloproteinases, which play a role in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of methyl N-[3-(6-chloro-5-methylpyridine-3-sulfonamido)phenyl]carbamate have been studied in detail. It has been found to have anti-inflammatory properties, as it inhibits the activity of matrix metalloproteinases. It has also been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. Additionally, methyl N-[3-(6-chloro-5-methylpyridine-3-sulfonamido)phenyl]carbamate has been found to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer treatments.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using methyl N-[3-(6-chloro-5-methylpyridine-3-sulfonamido)phenyl]carbamate in lab experiments include its antimicrobial and anti-inflammatory properties, as well as its potential use in cancer treatment. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
For the study of methyl N-[3-(6-chloro-5-methylpyridine-3-sulfonamido)phenyl]carbamate include further research into its potential applications in the development of new antibiotics and cancer treatments. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, the development of new synthesis methods for methyl N-[3-(6-chloro-5-methylpyridine-3-sulfonamido)phenyl]carbamate may lead to the development of new and more effective compounds.
Synthesemethoden
Methyl N-[3-(6-chloro-5-methylpyridine-3-sulfonamido)phenyl]carbamate is synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis method involves the reaction of 6-chloro-5-methylpyridine-3-sulfonyl chloride with 3-aminophenylcarbamate in the presence of a base. The resulting intermediate product is then treated with methylamine to obtain the final product, methyl N-[3-(6-chloro-5-methylpyridine-3-sulfonamido)phenyl]carbamate.
Wissenschaftliche Forschungsanwendungen
Methyl N-[3-(6-chloro-5-methylpyridine-3-sulfonamido)phenyl]carbamate has been extensively studied for its potential applications in scientific research. It has been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. It has also been studied for its potential use in cancer treatment, as it has been found to inhibit the growth of cancer cells. Additionally, methyl N-[3-(6-chloro-5-methylpyridine-3-sulfonamido)phenyl]carbamate has been studied for its potential use in the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
methyl N-[3-[(6-chloro-5-methylpyridin-3-yl)sulfonylamino]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O4S/c1-9-6-12(8-16-13(9)15)23(20,21)18-11-5-3-4-10(7-11)17-14(19)22-2/h3-8,18H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVISQBVYHRXYJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)S(=O)(=O)NC2=CC=CC(=C2)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-[3-(6-chloro-5-methylpyridine-3-sulfonamido)phenyl]carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

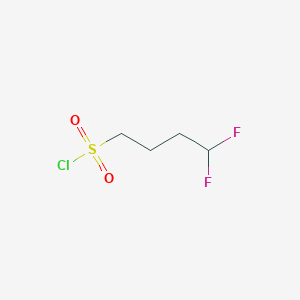
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]propanamide](/img/structure/B2559146.png)
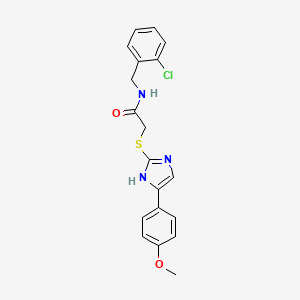
![2-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2559149.png)
![4-((benzo[c][1,2,5]thiadiazole-4-sulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2559150.png)
![2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2559152.png)
![4-(methoxymethyl)-1-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole](/img/structure/B2559153.png)
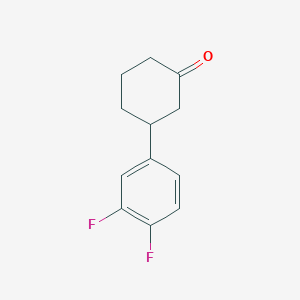
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2559160.png)
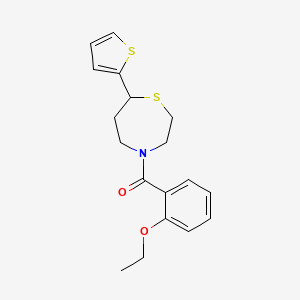
![2-({1-[(Oxan-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2559162.png)
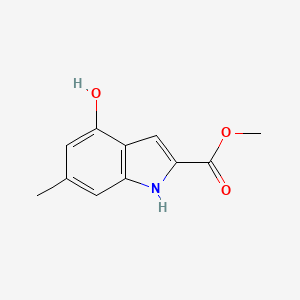
![2,4-Dimethyl-5-[[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2559164.png)
![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2559165.png)